

# Application Notes and Protocols for Studying VDAC2 Function Using WEHI-9625

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

WEHI-9625 is a novel, potent, and specific small molecule inhibitor of mouse BcI-2 antagonist/killer 1 (BAK)-mediated apoptosis. It exerts its inhibitory effect by directly binding to the Voltage-Dependent Anion Channel 2 (VDAC2), a protein residing in the outer mitochondrial membrane. By stabilizing the VDAC2-BAK complex, WEHI-9625 prevents the conformational changes in BAK that are necessary for its oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP), a critical step in the intrinsic apoptosis pathway. [1][2][3][4] These application notes provide detailed protocols for utilizing WEHI-9625 to investigate the function of VDAC2 in regulating apoptosis.

## **Mechanism of Action**

**WEHI-9625** is a tricyclic sulfone that selectively inhibits apoptosis driven by mouse BAK.[1] It does not affect apoptosis mediated by the closely related protein BAX or human BAK. The inhibitory activity of **WEHI-9625** is dependent on its interaction with VDAC2. Specifically, **WEHI-9625** is thought to bind to a pocket on VDAC2 that involves the amino acid residue Alanine 172 (A172).[5][6] This binding enhances the natural inhibitory function of VDAC2 on BAK, effectively locking BAK in its inactive conformation and preventing its dissociation from VDAC2 upon receiving an apoptotic stimulus.[3][4][5][6]



## **Data Presentation**

The following table summarizes the quantitative data regarding the efficacy of **WEHI-9625** in inhibiting apoptosis.

Parameter	Cell Line/System	Value	Reference
EC50 for Apoptosis Inhibition	Mouse embryonic fibroblasts (Mcl1-/-)	69 nM	[1]

Note: Further quantitative data from Cellular Thermal Shift Assays (CETSA) demonstrating the thermal stabilization of VDAC2 by **WEHI-9625** is not yet publicly available in a tabulated format. However, the primary literature confirms VDAC2 as the direct target through genetic and biochemical approaches.

## **Experimental Protocols**

Herein are detailed protocols for key experiments to study the function of VDAC2 using **WEHI-9625**.

## Apoptosis Induction and Inhibition Assay using Propidium Iodide (PI) Staining

This assay measures cell death by quantifying the uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised plasma membranes.

- Mouse cell line of interest (e.g., Mouse Embryonic Fibroblasts, MEFs)
- WEHI-9625 (dissolved in DMSO)
- Apoptotic stimulus (e.g., ABT-737 for Mcl1-/- MEFs)
- Phosphate Buffered Saline (PBS)
- Propidium Iodide (PI) staining solution (e.g., 50 μg/mL in PBS)



Flow cytometer

#### Protocol:

- Seed cells in a 24-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
- Pre-treat cells with varying concentrations of WEHI-9625 (e.g., 0-10 μM) or vehicle (DMSO) for 1-2 hours.
- Induce apoptosis by adding the desired stimulus (e.g., an EC70 dose of ABT-737).
- Incubate for the desired time period (e.g., 6-24 hours).
- Harvest both adherent and floating cells by trypsinization and centrifugation.
- · Wash the cell pellet once with cold PBS.
- Resuspend the cells in 100-200 μL of cold PBS containing the PI staining solution.
- Incubate on ice for 15 minutes in the dark.
- Analyze the cells by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
- Gate on the cell population and quantify the percentage of PI-positive (dead) cells.

## Mitochondrial Membrane Potential Assay using JC-1

This assay assesses mitochondrial health by measuring the mitochondrial membrane potential ( $\Delta\Psi$ m). In healthy cells, the JC-1 dye forms aggregates in the mitochondria, emitting red fluorescence. Upon mitochondrial depolarization, a key event in apoptosis, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.

- Mouse cell line of interest
- WEHI-9625



- Apoptotic stimulus
- JC-1 dye
- Flow cytometer or fluorescence microscope

#### Protocol:

- Seed and treat cells with WEHI-9625 and the apoptotic stimulus as described in the PI staining protocol.
- At the end of the treatment period, add JC-1 dye to the cell culture medium to a final concentration of 1-10  $\mu$ M.
- Incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Harvest the cells and wash once with PBS.
- Resuspend the cells in PBS.
- Analyze the cells immediately by flow cytometry, detecting both green (e.g., FL1) and red (e.g., FL2) fluorescence.
- A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

## **Caspase-3/7 Activation Assay**

This assay measures the activity of executioner caspases, which are key proteases activated during apoptosis.

- Mouse cell line of interest
- WEHI-9625
- Apoptotic stimulus
- Caspase-3/7 activity assay kit (e.g., containing a luminogenic or fluorogenic substrate)



Luminometer or fluorescence plate reader

#### Protocol:

- Seed cells in a 96-well white-walled plate.
- Treat cells with WEHI-9625 and the apoptotic stimulus as previously described.
- At the end of the incubation period, add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
- Incubate at room temperature for 1-2 hours.
- Measure luminescence or fluorescence using a plate reader.
- A decrease in signal in WEHI-9625-treated cells indicates inhibition of caspase activation.

## **Cellular Thermal Shift Assay (CETSA)**

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (Tm).

- Mouse cell line of interest
- WEHI-9625
- PBS supplemented with protease inhibitors
- · Liquid nitrogen
- Thermal cycler or heating block
- Lysis buffer (e.g., RIPA buffer)
- Antibodies against VDAC2 and a loading control (e.g., GAPDH)



SDS-PAGE and Western blotting reagents

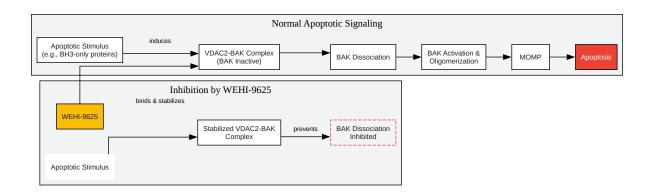
#### Protocol:

- · Culture cells to high confluency.
- Treat one batch of cells with WEHI-9625 (at a concentration known to be effective, e.g., 10 μM) and another with vehicle (DMSO) for 1-2 hours.
- Harvest and wash the cells with PBS containing protease inhibitors.
- Resuspend the cell pellet in a small volume of PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against VDAC2.
- A shift in the melting curve to a higher temperature in the WEHI-9625-treated samples compared to the vehicle control confirms the thermal stabilization of VDAC2 by the compound.

## **Visualizations**

The following diagrams illustrate key concepts related to the use of **WEHI-9625** in studying VDAC2 function.

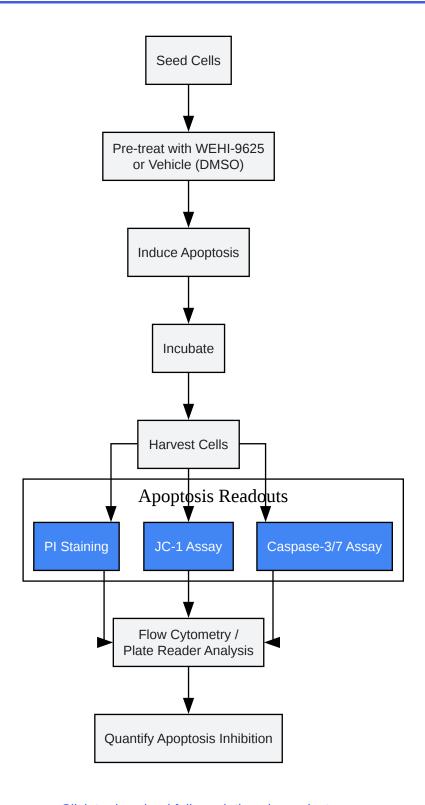




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Caption: Mechanism of WEHI-9625 action in inhibiting apoptosis.

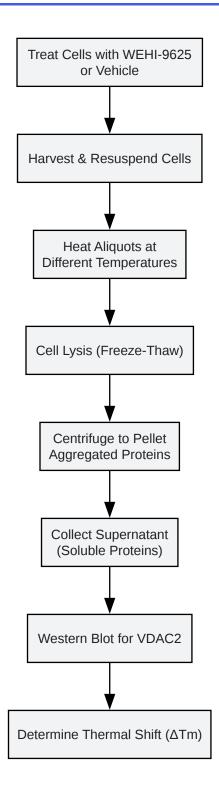




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Caption: General workflow for apoptosis inhibition assays.





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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).



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